6-Fluoro-1-methyl-1H-indazol-3-amine
Overview
Description
“6-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . It’s a solid substance .
Synthesis Analysis
Indazole derivatives, including “this compound”, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1H-indazole ring, which is a nitrogenous heterocycle. The molecule also contains a fluorine atom at the 6th position and a methyl group attached to the nitrogen atom .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has an empirical formula of C8H8FN3 and a molecular weight of 165.17 .
Scientific Research Applications
Environmental Applications
In environmental science, amine-functionalized sorbents, which could potentially include compounds like 6-Fluoro-1-methyl-1H-indazol-3-amine, have been explored for the removal of persistent and mobile pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, due to their combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology, offer promising solutions for PFAS control in municipal water and wastewater treatment at low concentrations (Ateia et al., 2019).
Applications in Organic Synthesis
Amine-functionalized compounds, such as this compound, serve as critical intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The ability of these compounds to participate in numerous chemical reactions makes them invaluable for the fine organic synthesis industry. They have been used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Development
In the pharmaceutical sector, the unique properties of nitrogen-containing compounds like this compound are explored for the development of new therapeutic agents. Indazole derivatives, for instance, have demonstrated a wide range of biological activities, prompting interest in their use as bases for novel drug development. These compounds have shown promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. Their mechanism of action and therapeutic potential are areas of ongoing research, indicating the significant role of this compound and similar compounds in future drug discovery and development (Denya et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1-methyl-1H-indazol-3-amine, also known as 3-Amino-6-fluoro-1-methylindazole, is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the enzyme, leading to changes in the signal transduction cascades it controls . The exact nature of these changes would depend on the specific pathways affected, which could vary based on the cell type and physiological conditions .
Biochemical Pathways
The compound’s interaction with tyrosine kinase affects various biochemical pathwaysThese include the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, all of which are involved in cell growth, survival, and differentiation .
Pharmacokinetics
The compound’s molecular weight (16517 g/mol) and structure suggest that it may have good bioavailability
Result of Action
The compound has been shown to have potent anti-proliferative activity, particularly against the Hep-G2 cell line . It suppresses the expression of the IDO1 protein, which is often overexpressed in cancer cells . It also showed high toxicity to normal cells (hek-293), indicating a need for further optimization to improve its selectivity .
Properties
IUPAC Name |
6-fluoro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBSUXIZQEXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570383 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-13-5 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171809-13-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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